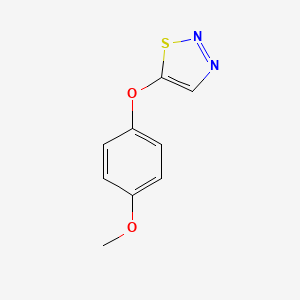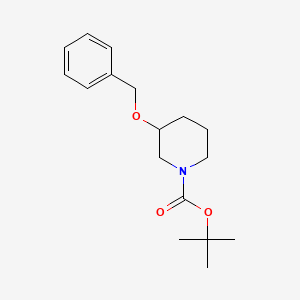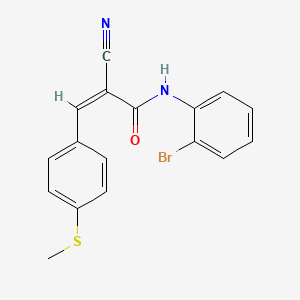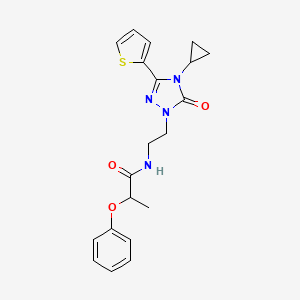
5-(4-Methoxyphenoxy)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Methoxyphenoxy)-1,2,3-thiadiazole” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also contains a methoxy group (-OCH3) and a phenoxy group (Ph-O-), both attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenoxy)-1,2,3-thiadiazole” would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring is likely to contribute to the rigidity of the molecule, while the methoxy and phenoxy groups may influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactivity of “5-(4-Methoxyphenoxy)-1,2,3-thiadiazole” would be influenced by the presence of the thiadiazole ring and the methoxy and phenoxy groups. The thiadiazole ring might undergo reactions at the nitrogen or sulfur atoms, while the methoxy and phenoxy groups could participate in reactions involving the oxygen atom or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Methoxyphenoxy)-1,2,3-thiadiazole” would depend on its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups (like the methoxy and phenoxy groups) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Properties
A variety of 1,3,4-thiadiazole derivatives, including those related to 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole, have been synthesized and evaluated for their antimicrobial properties. These compounds, including imino-4-methoxyphenol thiazole derived Schiff bases and other 1,3,4-thiadiazole derivatives, have shown moderate to significant activity against bacterial and fungal species such as E. coli, R. solanacearum, F. oxysporum, and A. niger (Vinusha et al., 2015), (Noolvi et al., 2016).
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized, with some showing high DNA protective ability, strong antimicrobial activity against certain species, and cytotoxicity on cancer cell lines, highlighting their potential in pharmacology and cancer therapy (Gür et al., 2020).
Antithrombotic Activity
A study reported that 4,5-bis-(4-methoxyphenyl)-1,2,3-thiadiazole and its derivatives have potential antithrombotic activity, inhibiting collagen-induced platelet aggregation in vitro, representing a new avenue for therapeutic intervention in thrombotic disorders (Thomas et al., 1985).
Corrosion Inhibition
The compound 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in an acidic environment. Experimental studies and computational simulations confirmed its high protection degree and potential as an efficient inhibitor, providing insights into its adsorption mechanism on metal surfaces (Attou et al., 2020).
Propriétés
IUPAC Name |
5-(4-methoxyphenoxy)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-2-4-8(5-3-7)13-9-6-10-11-14-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODYJJFUYUDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)
![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)
![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)
![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)


![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)


![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2422664.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2422667.png)